Propan-2-yl 5-(chloromethyl)furan-2-carboxylate

Descripción general

Descripción

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, also known as isopropyl 5-(chloromethyl)-2-furoate, is a chemical compound with the molecular formula C9H11ClO3 and a molecular weight of 202.64 g/mol . This compound is characterized by a furan ring substituted with a chloromethyl group and a carboxylate ester group. It is commonly used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate typically involves the esterification of 5-(chloromethyl)furan-2-carboxylic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of the furan ring.

Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.

Reduction: Products include the corresponding alcohols of the ester group.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its chloromethyl group allows for nucleophilic substitution reactions, where it can react with nucleophiles such as amines or thiols to form new compounds.

Reactions and Mechanisms

The compound is involved in several types of chemical reactions:

- Nucleophilic Substitution: The chloromethyl group can be replaced by hydroxide, amine, or thiol groups under basic conditions.

- Oxidation: The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid derivatives.

- Reduction: The ester group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

Biological Applications

Enzyme Studies

In biological research, this compound is utilized as a probe for investigating enzyme-catalyzed reactions. Its ability to form covalent bonds with nucleophilic sites on proteins enables the modulation of enzyme activity, making it valuable for studying biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit potential antimicrobial properties. For example, its analogs have been tested for their effectiveness against various bacterial strains, showcasing its importance in developing new antimicrobial agents .

Industrial Applications

Polymer Production

this compound is also employed in the production of polymers and resins. It can be used to create bio-based materials that serve as alternatives to conventional plastics. The compound's unique structure allows for the development of materials with specific properties tailored for various applications .

Biofuels and Sustainable Materials

The compound has been identified as a precursor for biofuels derived from biomass. Its derivatives can be transformed into furoate esters, which are useful in producing sustainable biofuels and polymers .

Case Studies

-

Synthesis of Antimicrobial Agents:

A study demonstrated the synthesis of novel antimicrobial agents derived from this compound through nucleophilic substitution reactions with various amines. These derivatives showed significant activity against resistant bacterial strains, highlighting the compound's potential in medicinal chemistry . -

Development of Bio-based Polymers:

Research focused on transforming this compound into bio-based polymers demonstrated its utility as a sustainable alternative to petrochemical-derived plastics. The resulting materials exhibited desirable mechanical properties and biodegradability .

Mecanismo De Acción

The mechanism of action of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The furan ring and ester group contribute to the compound’s overall reactivity and stability .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 5-(chloromethyl)furan-2-carboxylate: Similar structure but with a methyl ester group instead of an isopropyl ester group.

Ethyl 5-(chloromethyl)furan-2-carboxylate: Similar structure but with an ethyl ester group instead of an isopropyl ester group.

Propan-2-yl 5-(bromomethyl)furan-2-carboxylate: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The isopropyl ester group provides steric hindrance, affecting the compound’s reactivity compared to its methyl and ethyl analogs. The chloromethyl group offers a balance between reactivity and stability, making it suitable for various chemical transformations .

Actividad Biológica

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, a derivative of furan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses structural features that suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

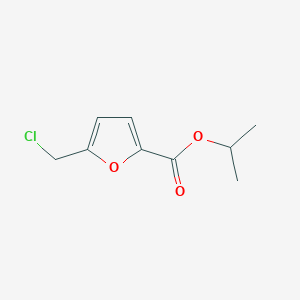

The chemical structure of this compound can be represented as follows:

This compound features a furan ring substituted with a chloromethyl group and an ester functional group, which may influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chloromethyl furan have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloromethylfuran | Staphylococcus aureus | 50 µg/mL |

| 5-Chloromethylfuran derivatives | Escherichia coli | 75 µg/mL |

| This compound | Pseudomonas aeruginosa | TBD |

Note: TBD indicates that further research is needed to establish MIC values for the compound .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that furan derivatives can exhibit cytotoxic effects on cancer cell lines. The presence of the chloromethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of various furan derivatives, including this compound, against human cancer cell lines such as HeLa and MCF-7. The results suggested that these compounds could induce apoptosis through the activation of caspase pathways.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : The lipophilic nature allows for interaction with lipid bilayers, leading to increased permeability and eventual cell death.

- DNA Interaction : Some studies suggest that furan derivatives may intercalate into DNA, disrupting replication and transcription processes.

Safety and Toxicology

Preliminary toxicity assessments indicate that while some furan derivatives can be cytotoxic to cancer cells, they may also exhibit toxic effects on normal cells at higher concentrations. Therefore, detailed toxicological studies are necessary to evaluate the safety profile of this compound.

Propiedades

IUPAC Name |

propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMSNEFRYKWKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368450 | |

| Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90416-47-0 | |

| Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.